1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-15(2,3)18-14(20)17-9-5-10-19-11-7-12-6-4-8-16-13(12)19/h4,6-8,11H,5,9-10H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGWSMFYDLUVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCCN1C=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea typically involves the following steps:
Formation of the pyrrolopyridine moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.
Attachment of the propyl chain: The pyrrolopyridine intermediate is then reacted with a propyl halide (e.g., 1-bromopropane) under basic conditions to introduce the propyl chain.
Urea formation: The resulting intermediate is treated with tert-butyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propyl chain or the urea nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving urea derivatives.
Mechanism of Action
The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolopyridine moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolo[2,3-b]pyridine-Based Urea Derivatives
Q & A
Q. What are the common synthetic routes for 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling for pyrrolopyridine core formation, followed by alkylation or urea bond formation. For example, intermediates like 3-nitro-pyrrolo[2,3-b]pyridine derivatives are hydrogenated using Raney Nickel under hydrogen gas to yield amino intermediates, which are subsequently acylated or alkylated . Key intermediates are characterized via 1H/13C NMR (e.g., aromatic protons at δ 8.5–9.2 ppm, tert-butyl groups at δ 1.3–1.5 ppm) and HRMS for molecular ion confirmation. Purity is validated via silica gel chromatography with gradients of dichloromethane/methanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- 1H NMR : Focus on aromatic protons in the pyrrolopyridine ring (δ 8.5–9.2 ppm) and tert-butyl singlet (δ 1.3–1.5 ppm). Coupling constants (e.g., J = 3.0–4.4 Hz) confirm substitution patterns.
- 13C NMR : Tert-butyl carbons appear at ~28–30 ppm (CH3) and ~50 ppm (quaternary C). Aromatic carbons range from 110–150 ppm.
- HRMS : Use [M+H]+ peaks to confirm molecular weight (e.g., C19H14N4O at m/z 315.12403 ).
- HPLC : For purity assessment, use C18 columns with UV detection at 254 nm.
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading). For example, ICReDD’s computational reaction path searches combined with experimental feedback loops minimize trial-and-error approaches . Statistical tools like Plackett-Burman designs can identify critical factors (e.g., solvent polarity for coupling reactions ).
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis parameters for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for key steps like urea bond formation.
- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions. ICReDD’s integrated computational-experimental workflows accelerate parameter optimization .
- Molecular Dynamics : Simulate solubility/stability in different solvents (e.g., DMSO vs. THF) to guide solvent selection .
Q. How should researchers address contradictions in reported synthetic yields or purities across different studies?
- Methodological Answer :
- Comparative Analysis : Replicate protocols with strict control of variables (e.g., catalyst batch, moisture levels).
- Advanced Analytics : Use LC-MS/MS to detect trace impurities (e.g., unreacted intermediates) that may affect yield calculations.
- Meta-Analysis : Apply statistical frameworks to reconcile discrepancies, considering factors like reaction scale or purification methods .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound and its analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., tert-butyl to cyclopropyl) via methods like nucleophilic substitution or cross-coupling .
- Biological Assays : Pair synthetic analogs with in vitro screens (e.g., kinase inhibition) to map functional groups to activity.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with computational chemical shift predictors (e.g., ACD/Labs) to resolve ambiguities .
- Safety Protocols : Follow Chemical Hygiene Plans for handling reactive intermediates (e.g., Raney Nickel disposal ).
- Ethical Compliance : Ensure SAR studies comply with institutional guidelines for biological testing (e.g., cytotoxicity thresholds).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
